Mansonone E
Overview
Description
Mansonone E is a tricyclic sesquiterpenoid containing a 1,2-naphthoquinone moiety. It was first isolated from the heartwood sawdust of Mansonia altissima and has since been found in various other plants such as Ulmus hollandica, Thespesia populnea, Ulmus davidiana, Alangium chinense, Mansonia gagei, and Helicteres angustifolia . This compound exhibits a range of biological activities, including fungitoxic, antibacterial, antileukaemic, and antioxidant properties .
Preparation Methods
The synthesis of Mansonone E can be achieved through several methods. One notable synthetic route involves the thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange, which provides a facile route to the 1,2-naphthoquinone tricyclic structure of this compound . This synthesis was completed in six steps with a 34% overall yield from commercially available starting material 3-bromo-4-methyl acetophenone .
Two basic strategies have been employed in Mansonone synthesis:
- The intramolecular Diels–Alder reaction between benzynes and furans.
- The intramolecular Friedel–Crafts reaction of multi-substituted naphthalenes .
Chemical Reactions Analysis
Mansonone E undergoes various chemical reactions, including:
Substitution: The thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange.
Common reagents and conditions used in these reactions include organo-ytterbium reagents for regioselectivity-reversed addition to cyclobutenedione . Major products formed from these reactions include the 1,2-naphthoquinone tricyclic structure of this compound .
Scientific Research Applications
Mechanism of Action
Mansonone E exerts its effects through various mechanisms. For instance, it has been identified as a catalytic inhibitor of human DNA topoisomerase II, which induces tumor regression by inhibiting the hydrolysis of ATP by topoisomerase II ATPase . This restriction prevents the enzyme’s release from the clamp structure, affecting its unwinding of DNA and re-entering the cycle .
Comparison with Similar Compounds
Mansonone E shares its chemical scaffold with other mansonones such as Mansonone F, H, I, L, and M . These compounds contain the same 1,2-naphthoquinone moiety but differ in their substituents. For example:
This compound is unique due to its specific biological activities and structural features, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWTYRLIJCHSLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965144 | |
Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-87-9 | |
Record name | Mansonone E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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